4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound . Another approach involves the use of hydrazine derivatives and β-diketones, followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 3-Hydroxy-1-methyl-1H-pyrazole
Comparison: 4-Hydroxy-3-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-2-4(9)3(5(6)10)8-7-2/h9H,1H3,(H2,6,10)(H,7,8) |
InChI Key |
LCWAAEVHNRCWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=C1O)C(=O)N |
Origin of Product |
United States |
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